

Cross-validation of Pyruvate Carboxylase-IN-2 activity in different cell lines

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Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-2

Cat. No.: B15141898

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A Comparative Guide to Pyruvate Carboxylase Inhibitors for Researchers

An Objective Analysis of Performance and Experimental Support for Key Pyruvate Carboxylase Inhibitors

For researchers and professionals in drug development, the targeted inhibition of metabolic enzymes is a critical area of investigation. Pyruvate carboxylase (PC), a key anaplerotic enzyme, plays a crucial role in replenishing tricarboxylic acid (TCA) cycle intermediates and is implicated in the progression of various cancers. While information on a specific inhibitor designated "**Pyruvate Carboxylase-IN-2**" is not publicly available, this guide provides a comparative overview of known PC inhibitors, with a particular focus on ZY-444, a compound with demonstrated activity in various cancer cell lines.

Quantitative Data on Pyruvate Carboxylase Inhibitor Activity

The following table summarizes the available quantitative data for the activity of selected Pyruvate Carboxylase inhibitors in different cell lines. Direct comparison is challenging due to the limited availability of standardized testing across multiple inhibitors in the same cell lines.

Inhibitor	Cell Line(s)	Assay Type	Endpoint	Reported Activity
ZY-444	TPC-1 (Papillary Thyroid Carcinoma)	CCK8 assay	IC50	~1 μ M[1]
KTC-1 (Papillary Thyroid Carcinoma)		CCK8 assay	IC50	~1 μ M[1]
MDA-MB-231 (Breast Cancer)	Proliferation Assay		IC90	5 μ M[2]
Oxamate	LLC/R9 (Lewis Lung Carcinoma)	Cytotoxicity/Cytostatic Assay	IC50	Lower than LLC cells (by 35.8%) for LDH inhibition[3]
MIA PaCa-2 (Pancreatic Cancer)	Lactate Production Assay	Inhibition		Significant decrease in lactate production at 100 mM (primarily LDH inhibition)[4]

Note: While Oxamate is a known inhibitor of Pyruvate Carboxylase, much of the available cell-based assay data focuses on its potent inhibition of lactate dehydrogenase (LDH). The IC50 values presented for Oxamate are for its effect on cell viability or LDH activity, which may not directly reflect its potency as a PC inhibitor in these cellular contexts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of Pyruvate Carboxylase inhibitors.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cell proliferation.

- Cell Seeding: Plate cells (e.g., TPC-1, KTC-1) in 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., ZY-444) for 48 hours.
- CCK-8 Reagent Addition: Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubation: Incubate the plates for 2 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability relative to untreated controls and determine the IC₅₀ value by plotting the log of the inhibitor concentration against the percentage of cell inhibition.

Pyruvate Carboxylase Activity Assay

This assay measures the enzymatic activity of PC in cell lysates.

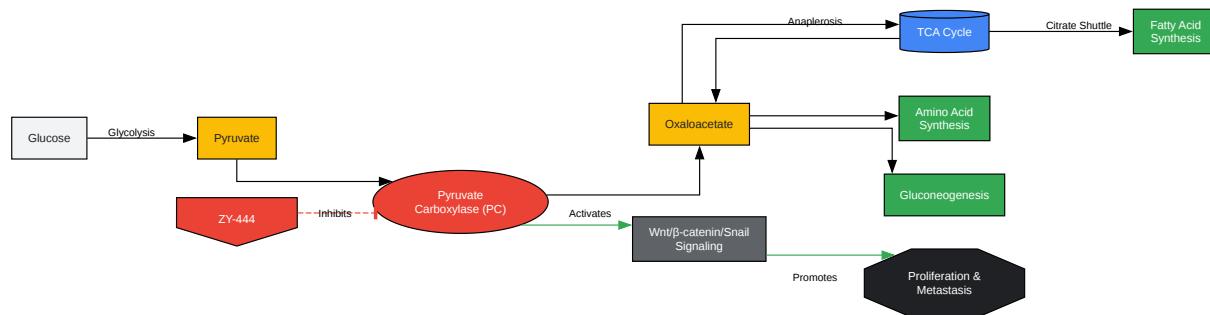
- Cell Lysate Preparation: Harvest cells and prepare cell lysates using a suitable lysis buffer.
- Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, NaHCO₃, and the cell lysate.
- Initiation of Reaction: Start the reaction by adding pyruvate.
- Detection: The production of oxaloacetate can be measured using a coupled enzyme assay. For example, in the presence of NADH and malate dehydrogenase, the rate of NADH oxidation (measured by the decrease in absorbance at 340 nm) is proportional to the rate of oxaloacetate production.
- Inhibitor Testing: To test the effect of an inhibitor, pre-incubate the cell lysate with the inhibitor for a specified time before adding pyruvate.

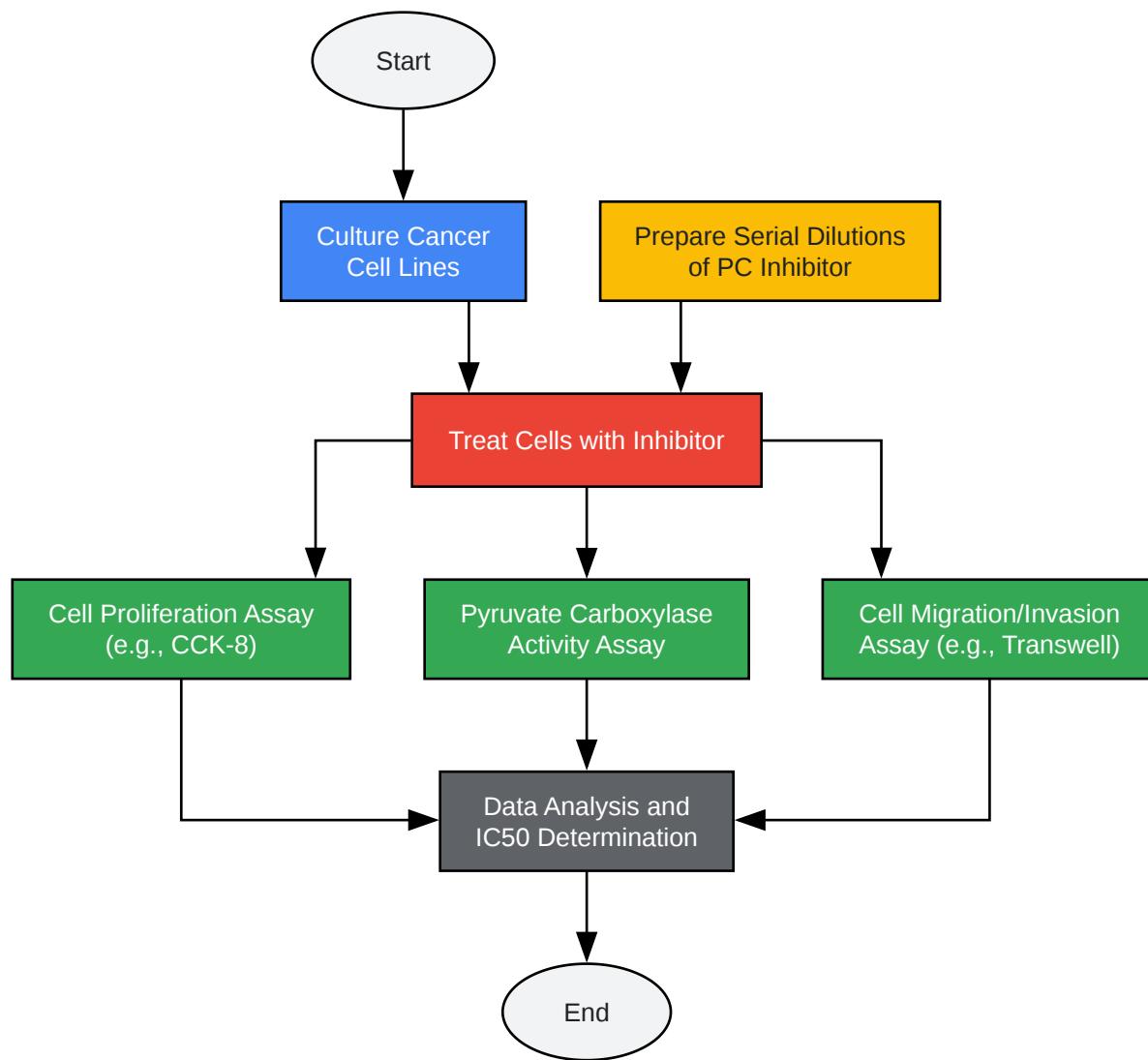
Visualizations: Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

Pyruvate Carboxylase Signaling Pathway

Pyruvate carboxylase is a critical enzyme at the crossroads of several metabolic pathways. It catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle. Oxaloacetate is a precursor for the biosynthesis of several molecules, including amino acids and glucose, and plays a role in fatty acid synthesis.





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